2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10BrClFNO. This compound is characterized by the presence of an amino group, a bromo-substituted phenyl ring, and a fluorine atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-bromo-2-fluoroacetophenone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to an alcohol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the bromo or fluoro substituents under specific conditions.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromophenyl)ethan-1-ol
- 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
- 2-Amino-2-(2,4-dichlorophenyl)ethanol
Uniqueness
2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in specific research applications, making it a valuable compound for scientific studies .
Properties
Molecular Formula |
C8H10BrClFNO |
---|---|
Molecular Weight |
270.52 g/mol |
IUPAC Name |
2-amino-2-(4-bromo-2-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H |
InChI Key |
TVKVZGKICVQGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CO)N.Cl |
Origin of Product |
United States |
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